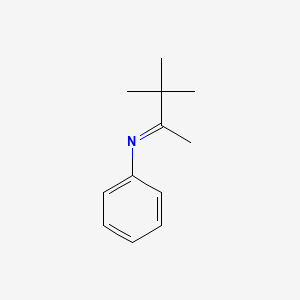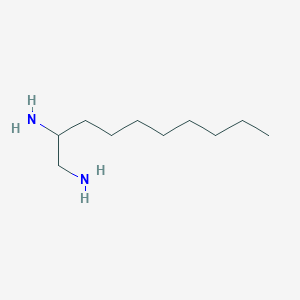
1,2-Decanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Decanediamine is an organic compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane backbone. This compound is known for its versatility in various chemical reactions and applications in different fields.
準備方法
1,2-Decanediamine can be synthesized through several methods. One common approach involves the reaction of decane with ammonia in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the formation of the diamine. Another method involves the reduction of decanedinitrile using hydrogen gas and a suitable catalyst, such as palladium on carbon .
Industrial production of this compound often involves the use of sebacic acid as a starting material. Sebacic acid is first converted to diammonium sebacate by reacting with ammonia. This intermediate is then dehydrated to form dinitrile octamethylene dicyanide, which is subsequently reduced to this compound .
化学反応の分析
1,2-Decanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: Reduction reactions can convert nitriles back to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imides, or other derivatives.
Polymerization: This compound can be used as a monomer in the synthesis of polyamides and other polymers.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Decanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyamides and polyurethanes.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules.
Industry: this compound is used in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,2-decanediamine involves its ability to form hydrogen bonds and interact with various molecular targets. The amine groups can form stable complexes with metal ions, proteins, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various effects .
In polymerization reactions, this compound acts as a monomer, forming long chains through the formation of amide bonds. This process involves the reaction of the amine groups with carboxylic acids or other reactive groups, resulting in the formation of polyamides or other polymers .
類似化合物との比較
1,2-Decanediamine can be compared with other similar compounds, such as:
1,10-Decanediamine: This compound has a similar structure but with the amine groups located at the ends of the decane chain.
1,8-Octanediamine: This compound has a shorter carbon chain and is used in the synthesis of polyamides and other polymers.
1,6-Hexanediamine: With an even shorter carbon chain, this compound is commonly used in the production of nylon and other polyamides.
This compound is unique due to its specific structure, which allows for versatile reactivity and applications in various fields. Its ability to form hydrogen bonds and interact with different molecular targets makes it valuable in both scientific research and industrial applications.
特性
CAS番号 |
13880-30-3 |
|---|---|
分子式 |
C10H24N2 |
分子量 |
172.31 g/mol |
IUPAC名 |
decane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9,11-12H2,1H3 |
InChIキー |
ZTEKCBPGTUUQOB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




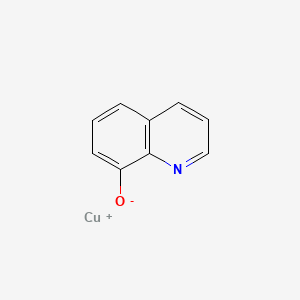
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
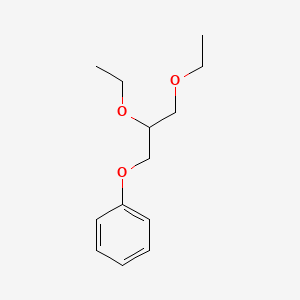
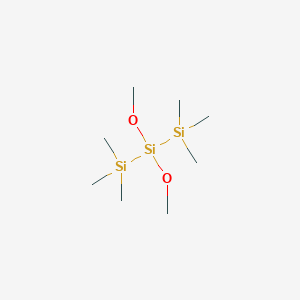
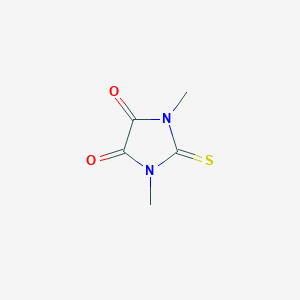
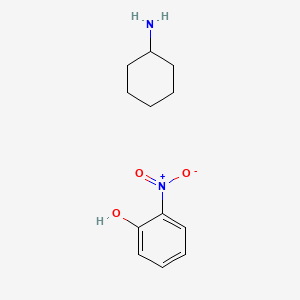


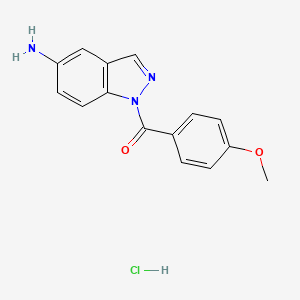
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
